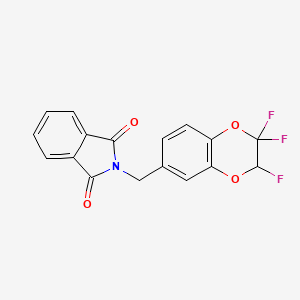
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is a synthetic organic compound that features a phthalimide group attached to a benzodioxane ring system with trifluoromethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group is synthesized by the dehydrative condensation of phthalic anhydride with a primary amine, such as methylamine, under high-temperature conditions.
Introduction of the Benzodioxane Ring: The benzodioxane ring system is constructed through a series of cyclization reactions involving appropriate precursors, such as catechol derivatives and trifluoromethylated reagents.
Coupling of the Phthalimide and Benzodioxane Units: The final step involves coupling the phthalimide group with the benzodioxane ring system using suitable coupling agents and reaction conditions, such as Mitsunobu conditions or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl positions or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
科学研究应用
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl groups and benzodioxane ring system may impart desirable properties for use in advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or tool in biological research to study enzyme mechanisms or cellular processes.
作用机制
The mechanism of action of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group may act as a pharmacophore, binding to active sites and modulating biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the benzodioxane and trifluoromethyl groups.
Thalidomide: A well-known phthalimide derivative with significant biological activity.
Apremilast: Another phthalimide derivative used in the treatment of inflammatory conditions.
Uniqueness
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is unique due to its combination of a phthalimide group with a trifluoromethylated benzodioxane ring system.
属性
IUPAC Name |
2-[(2,2,3-trifluoro-3H-1,4-benzodioxin-6-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4/c18-16-17(19,20)25-12-6-5-9(7-13(12)24-16)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRARBVZHKLVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OC(C(O4)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














